molecular formula C15H17ClN2O2 B14379513 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one CAS No. 89356-01-4

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one

Cat. No.: B14379513
CAS No.: 89356-01-4
M. Wt: 292.76 g/mol
InChI Key: CRWDRBVXGBUWDS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a chlorophenoxy group, a pyrazole ring, and a butanone backbone, makes it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 3,3-dimethylbutan-2-one in the presence of a base to form the chlorophenoxy intermediate. This intermediate is then reacted with 1H-pyrazole under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors

Properties

CAS No.

89356-01-4

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-pyrazol-1-ylbutan-2-one

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-10-4-9-17-18)20-12-7-5-11(16)6-8-12/h4-10,14H,1-3H3

InChI Key

CRWDRBVXGBUWDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CC=N1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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